molecular formula C20H21FN2O3 B235312 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B235312
分子量: 356.4 g/mol
InChIキー: ZDMDVIGMJFAPEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

F13714 is a small molecule that belongs to the family of benzodioxine derivatives. It was first synthesized by a team of chemists at the University of Montpellier in France in 2009. Since then, F13714 has been the subject of numerous studies investigating its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.

作用機序

The exact mechanism of action of F13714 is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. F13714 has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
F13714 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and movement control. F13714 has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.

実験室実験の利点と制限

F13714 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying neurological disorders. F13714 has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using F13714 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. F13714 is also a relatively new compound, and more research is needed to fully understand its effects and potential limitations.

将来の方向性

There are several future directions for research on F13714. One area of research is to further investigate its potential as a therapeutic agent for neurological disorders. Future studies could focus on optimizing the synthesis method to improve yields and purity of the compound. Another area of research is to investigate the long-term effects of F13714 on the brain and behavior. Finally, future studies could investigate the potential of F13714 as a tool for studying the neurobiology of various neurological disorders.
In conclusion, F13714 is a promising compound that has been extensively studied for its potential as a therapeutic agent for various neurological disorders. The synthesis method of F13714 has been optimized to achieve high yields and purity of the compound. F13714 has been shown to have several biochemical and physiological effects in animal models, and it has several advantages for lab experiments. Future research on F13714 could further investigate its potential as a therapeutic agent and its long-term effects on the brain and behavior.

合成法

The synthesis of F13714 involves several steps, starting with the reaction of 3-fluoro-4-nitrophenylamine with 1-piperidinylmagnesium bromide to form an intermediate compound. The intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product, F13714. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

F13714 has been studied extensively for its potential as a therapeutic agent for various neurological disorders. In preclinical studies, F13714 has shown promising results in animal models of Parkinson's disease, where it has been shown to protect dopaminergic neurons from degeneration. F13714 has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.

特性

製品名

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

分子式

C20H21FN2O3

分子量

356.4 g/mol

IUPAC名

N-(3-fluoro-4-piperidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H21FN2O3/c21-16-13-15(5-6-17(16)23-8-2-1-3-9-23)22-20(24)14-4-7-18-19(12-14)26-11-10-25-18/h4-7,12-13H,1-3,8-11H2,(H,22,24)

InChIキー

ZDMDVIGMJFAPEO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)F

正規SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。